5-Chloro-2-cyclobutoxypyridin-3-amine

Description

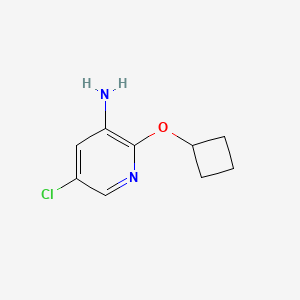

5-Chloro-2-cyclobutoxypyridin-3-amine is a pyridine derivative characterized by a chloro substituent at position 5, a cyclobutoxy group at position 2, and an amine group at position 3 (Figure 1). The cyclobutoxy group introduces steric bulk and moderate lipophilicity, while the chloro and amine groups influence electronic properties and hydrogen-bonding capabilities.

Limited direct data on this compound’s synthesis, physical properties, or biological activity are available in publicly accessible literature. However, structural analogs provide a basis for inferring its behavior, as discussed below.

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

5-chloro-2-cyclobutyloxypyridin-3-amine |

InChI |

InChI=1S/C9H11ClN2O/c10-6-4-8(11)9(12-5-6)13-7-2-1-3-7/h4-5,7H,1-3,11H2 |

InChI Key |

AKNBLEUPCDXXCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclobutoxypyridin-3-amine typically involves the reaction of 2-cyclobutoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 5th position of the pyridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclobutoxypyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

5-Chloro-2-cyclobutoxypyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclobutoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Cyclobutoxy vs. Methoxy : The cyclobutoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to the methoxy group in 5-(2-methoxypyridin-3-yl)pyridin-2-amine . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Chloro vs. Nitro: The electron-withdrawing nitro group in 2-amino-3-chloro-5-nitropyridine increases electrophilicity at the pyridine ring, making it more reactive toward nucleophilic attack than the chloro-substituted target compound.

Biological Activity

5-Chloro-2-cyclobutoxypyridin-3-amine is a compound of growing interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C₈H₈ClN₃O

Molecular Weight : 185.62 g/mol

IUPAC Name : this compound

Canonical SMILES : ClC1=NC=C(C=C1C(C2CCC2)O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro group and the cyclobutoxy moiety enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological membranes.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.

- Membrane Disruption : It has been suggested that this compound can compromise the integrity of bacterial cell membranes, leading to cell lysis.

- Modulation of Signaling Pathways : By interacting with receptors involved in cell signaling, this compound may alter the behavior of target cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 16 |

| Escherichia coli | 8 - 32 |

| Methicillin-resistant S. aureus (MRSA) | 8 - 32 |

| Bacillus subtilis | 8 - 32 |

The compound showed a broad-spectrum activity comparable to established antibiotics, suggesting its potential as a new therapeutic agent for treating bacterial infections .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it can induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.

- Induction of Apoptosis : Mechanistic studies revealed that it activates caspases, leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo models demonstrated significant tumor reduction in mice treated with this compound compared to controls.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the pyridine ring or cyclobutoxy group can significantly influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Enhances antibacterial potency |

| Alteration of cyclobutoxy group | Affects membrane permeability |

Research indicates that specific substitutions can enhance both antibacterial and anticancer activities while reducing cytotoxicity towards normal cells .

Case Studies

- Antibacterial Efficacy Study : A recent study investigated the antibacterial efficacy of this compound against MRSA in murine models. The results showed a significant reduction in bacterial load in treated groups compared to untreated controls, highlighting its potential as a therapeutic agent for resistant infections .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on primary mammalian cell lines, indicating low toxicity at therapeutic concentrations. This suggests a favorable safety profile for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.